molecular formula C13H17ClN2O2 B2814586 Methyl 1-Methyl-L-Tryptophanate Hydrochloride CAS No. 888-17-5

Methyl 1-Methyl-L-Tryptophanate Hydrochloride

Cat. No.: B2814586
CAS No.: 888-17-5
M. Wt: 268.74
InChI Key: SDUCWWZYETZNJF-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-Methyl-L-Tryptophanate Hydrochloride, also known as Methyl L-tryptophanate hydrochloride, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis and various biochemical applications due to its unique properties. The compound has the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-Methyl-L-Tryptophanate Hydrochloride can be synthesized through the esterification of L-tryptophan with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Methyl-L-Tryptophanate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acylation: Acyl chlorides, such as benzoyl chloride, in the presence of a base like pyridine.

    Hydrolysis: Water and hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Acylation: Acyl derivatives of this compound.

    Hydrolysis: L-tryptophan and methanol.

    Oxidation: Oxidized products depending on the oxidizing agent used.

    Reduction: Reduced forms of the compound.

Scientific Research Applications

Methyl 1-Methyl-L-Tryptophanate Hydrochloride has a wide range of applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Biochemical Studies: Employed in studies involving enzyme-substrate interactions and protein folding.

    Pharmaceutical Research: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industrial Applications: Utilized in the production of various biochemical reagents and intermediates.

Mechanism of Action

The mechanism of action of Methyl 1-Methyl-L-Tryptophanate Hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methyl 1-Methyl-L-Tryptophanate Hydrochloride can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific ester and hydrochloride groups, which confer distinct chemical properties and reactivity compared to other tryptophan derivatives .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(1-methylindol-3-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-15-8-9(7-11(14)13(16)17-2)10-5-3-4-6-12(10)15;/h3-6,8,11H,7,14H2,1-2H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUCWWZYETZNJF-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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